Hexanoylglycine

Description

Hexanoylglycine has been reported in Drosophila melanogaster with data available.

Properties

IUPAC Name |

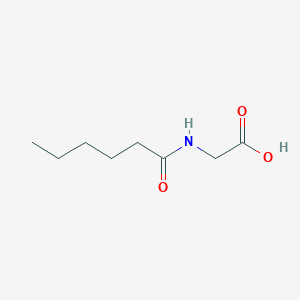

2-(hexanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKIPHSXMXJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178739 | |

| Record name | N-Caproylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24003-67-6 | |

| Record name | Hexanoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Caproylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24003-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Caproylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanamidoacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV44XX9H2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Synthesis of Hexanoylglycine: A Technical Guide for Researchers

An In-depth Examination of the Biochemical Pathway, its Clinical Significance, and Analytical Methodologies

Introduction

Hexanoylglycine is an N-acylglycine that serves as a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] Under normal physiological conditions, N-acylglycines are minor metabolites of fatty acids.[3] However, in the context of MCAD deficiency, impaired fatty acid β-oxidation leads to the accumulation of specific acyl-CoA esters, which are subsequently conjugated with glycine to form their respective acylglycines. This guide provides a comprehensive overview of the metabolic pathway of this compound synthesis, its enzymatic regulation, quantitative data, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

The Core Metabolic Pathway of this compound Synthesis

The synthesis of this compound is a detoxification process that occurs within the mitochondrial matrix.[4] The primary reaction involves the conjugation of hexanoyl-coenzyme A (hexanoyl-CoA) with the amino acid glycine. This enzymatic reaction is catalyzed by glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[5][6] The overall reaction is as follows:

Hexanoyl-CoA + Glycine ⇌ this compound + Coenzyme A

This process serves to release coenzyme A (CoA), which is essential for numerous metabolic processes, from the accumulating and potentially toxic hexanoyl-CoA.[7]

The Role of Glycine N-Acyltransferase (GLYAT)

GLYAT is a key enzyme in the glycine conjugation pathway, responsible for detoxifying a range of endogenous and exogenous acyl-CoA molecules.[7] The enzyme exhibits broad substrate specificity, with a preference for benzoyl-CoA, but also significant activity with short- and medium-chain fatty acyl-CoAs, including hexanoyl-CoA.[4][8] The activity of human GLYAT is subject to regulation by post-translational modifications, such as acetylation, which can influence its catalytic efficiency.

Pathophysiological Context: MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive disorder characterized by the inability to properly metabolize medium-chain fatty acids (C6-C12).[9][10] The deficiency of the MCAD enzyme leads to a blockage in the β-oxidation spiral. During periods of fasting or metabolic stress, this impairment results in the accumulation of medium-chain fatty acyl-CoAs, most notably octanoyl-CoA, but also hexanoyl-CoA.[10]

This accumulation of hexanoyl-CoA drives the synthesis of this compound via the GLYAT-catalyzed reaction as an alternative metabolic route. Consequently, elevated levels of this compound in urine are a hallmark biochemical indicator of MCAD deficiency.[1][2] The accumulation of octanoic acid, derived from octanoyl-CoA, is also a known mitochondrial toxin, which can disrupt ammonia metabolism and contribute to the neurological symptoms seen in MCAD deficiency.[10]

Quantitative Data

The enzymatic synthesis of this compound is governed by the kinetic properties of glycine N-acyltransferase. The following table summarizes the available kinetic parameters for human and mouse GLYAT with relevant substrates.

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Human Liver | Hexanoyl-CoA | 0.3 - 5.6 mM | Not Reported | [1] |

| Human Liver | Glycine | 0.5 - 2.9 M | Not Reported | [1] |

| Recombinant Human | Octanoyl-CoA | 198 µM | 3.3 µmol/min/mg | [11] |

| Recombinant Mouse | Hexanoyl-CoA | Not Reported | Lower than Benzoyl-CoA & Butyryl-CoA | [8] |

| Recombinant Human | Isovaleryl-CoA | 124 µM | 7.64 µmol/min/mg | [11] |

| Recombinant Human | Benzoyl-CoA | 57.9 µM | 17.1 µmol/min/mg | [11] |

| Recombinant Human | Salicyl-CoA | 83.7 µM | 10.1 µmol/min/mg | [11] |

Experimental Protocols

Spectrophotometric Assay for Glycine N-Acyltransferase (GLYAT) Activity

This protocol is adapted for the measurement of GLYAT activity with hexanoyl-CoA as a substrate, utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the release of Coenzyme A.

Materials:

-

Purified recombinant GLYAT or mitochondrial extract

-

Hexanoyl-CoA solution

-

Glycine solution

-

DTNB solution

-

Tris-HCl buffer (pH 8.0)

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing Tris-HCl buffer, a specific concentration of glycine, and DTNB.

-

Enzyme Addition: Add a known amount of purified GLYAT or mitochondrial extract to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding a specific concentration of hexanoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Measurement: Measure the absorbance at 412 nm at regular intervals. The increase in absorbance corresponds to the formation of the TNB-CoA adduct, which is directly proportional to the amount of CoA released.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Quantitative Analysis of Urinary this compound by Stable Isotope Dilution LC-MS/MS

This protocol outlines a robust method for the precise quantification of this compound in urine samples, a critical diagnostic tool for MCAD deficiency.[2]

Materials:

-

Urine sample

-

This compound analytical standard

-

Stable isotope-labeled this compound internal standard (e.g., this compound-d2)

-

Organic solvents (e.g., methanol, acetonitrile)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Centrifuge to remove any particulate matter.

-

To a known volume of urine, add a precise amount of the stable isotope-labeled internal standard.

-

-

Extraction:

-

Perform a solid-phase extraction to clean up the sample and concentrate the analyte.

-

Wash the SPE cartridge to remove interfering substances.

-

Elute the this compound and the internal standard with an appropriate organic solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate this compound from other urinary components using a suitable C18 liquid chromatography column with a gradient of water and organic solvent (both containing formic acid).

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both native and labeled this compound.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the this compound analytical standard and a fixed concentration of the internal standard.

-

Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

References

- 1. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. uniprot.org [uniprot.org]

Hexanoylglycine: A Technical Guide to its Discovery, Characterization, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoylglycine is an N-acylglycine that has emerged as a critical biomarker for the diagnosis of Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited disorder of fatty acid metabolism. This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of this compound. It details the metabolic pathways associated with its formation, presents quantitative data on its levels in physiological and pathological states, and outlines the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals involved in the study of metabolic disorders and drug development.

Introduction

This compound (C8H15NO3) is a metabolite formed from the conjugation of hexanoic acid, a medium-chain fatty acid, with the amino acid glycine.[1] Under normal physiological conditions, it is present in trace amounts in biological fluids.[2] However, its significance as a biomarker became apparent with the study of inborn errors of metabolism, particularly Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). In individuals with MCADD, a defect in the mitochondrial β-oxidation pathway leads to the accumulation of medium-chain fatty acids and their derivatives.[3] This accumulation results in the shunting of these metabolites into alternative pathways, including the glycine conjugation pathway, leading to a significant increase in the urinary excretion of this compound.[4][5]

Discovery and Initial Characterization

The discovery of this compound as a key diagnostic marker is intrinsically linked to the efforts to accurately diagnose MCADD, a condition that can otherwise be mistaken for sudden infant death syndrome or Reye's syndrome.[4] Early investigations into the urinary organic acid profiles of patients with a Reye-like phenotype revealed the excessive excretion of medium-chain dicarboxylic acids and this compound.[2] The development of stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) methods was a pivotal advancement that allowed for the precise and reliable quantification of urinary this compound, distinguishing MCADD patients from healthy individuals and those with other metabolic disorders.[4][6] These initial studies firmly established elevated urinary this compound as a hallmark of MCADD.[4]

Biological Formation and Metabolic Pathway

This compound is synthesized in the mitochondria of the liver and kidneys.[7] The formation is a detoxification process to eliminate accumulating hexanoyl-CoA, an intermediate of fatty acid β-oxidation.[8] This pathway is particularly crucial when the primary route of fatty acid metabolism is impaired, as is the case in MCADD.

The synthesis of this compound is a two-step process:

-

Activation of Hexanoic Acid: Hexanoic acid is first activated to its coenzyme A (CoA) ester, hexanoyl-CoA.

-

Glycine Conjugation: The enzyme glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to glycine, forming this compound and releasing free CoA.[9]

This process is essential for maintaining a pool of free Coenzyme A, which is vital for numerous metabolic processes, including the citric acid cycle and the continued, albeit limited, oxidation of other fatty acids.[10]

Metabolic Pathway Diagram

Caption: Metabolic pathway of this compound formation.

Quantitative Data

The concentration of this compound in urine is a key parameter for the diagnosis of MCADD. The following tables summarize the quantitative data from various studies.

Table 1: Urinary this compound Concentrations

| Population | Condition | This compound Concentration (µg/mg of creatinine) | Reference |

| Healthy Controls | Normal | 1-2 | [11] |

| MCADD Patients | Asymptomatic | 3-170 | [11] |

| MCADD Patients | Acute Phase | 20-600 | [11] |

Table 2: Kinetic Parameters of Human Liver Glycine N-acyltransferase (GLYAT)

| Substrate | Km (mmole/liter) | Reference |

| Glycine (with Hexanoyl-CoA as fixed substrate) | 0.5 - 2.9 | [3] |

| Hexanoyl-CoA (with Glycine as fixed substrate) | 0.3 - 5.6 | [3] |

Experimental Protocols

The accurate quantification of this compound is crucial for clinical diagnosis and research. The stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) method is considered the gold standard.

Protocol: Quantitative Analysis of Urinary this compound by Stable-Isotope Dilution GC-MS

Objective: To accurately measure the concentration of this compound in a urine sample.

Principle: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]glycine-hexanoylglycine) is added to the urine sample. The endogenous (unlabeled) and the internal standard (labeled) this compound are then extracted, derivatized, and analyzed by GC-MS. The ratio of the ion intensities of the endogenous compound to the internal standard allows for precise quantification.

Materials:

-

Urine sample

-

Stable isotope-labeled internal standard ([¹³C₂]glycine-hexanoylglycine)

-

Organic solvents (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Internal standard for creatinine measurement (if normalizing)

-

GC-MS instrument

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge to remove any particulate matter.

-

Take a specific volume of the supernatant (e.g., 100 µL).

-

-

Internal Standard Spiking:

-

Add a known amount of the stable isotope-labeled internal standard to the urine sample.

-

-

Extraction:

-

Perform a liquid-liquid extraction with an organic solvent like ethyl acetate to isolate the acylglycines.

-

Repeat the extraction process to ensure complete recovery.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA + 1% TMCS).

-

Heat the sample (e.g., at 60°C for 30 minutes) to convert the this compound to its volatile trimethylsilyl (TMS) derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample. The temperature program should be optimized to achieve good separation of this compound from other urinary metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions characteristic of the TMS derivatives of endogenous this compound and the internal standard.

-

-

Quantification:

-

Measure the peak areas of the selected ions for both the endogenous this compound and the internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Determine the concentration of this compound in the original urine sample by comparing this ratio to a calibration curve prepared with known concentrations of this compound and the internal standard.

-

Normalize the result to the urinary creatinine concentration if required.

-

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by GC-MS.

Clinical Significance and Future Directions

The primary clinical application of this compound measurement is in the newborn screening and diagnosis of MCADD.[12] Early and accurate diagnosis is critical to prevent life-threatening metabolic crises in affected individuals.[2] The measurement of urinary this compound, often in conjunction with acylcarnitine profiling, is a cornerstone of this diagnostic process.[13]

Beyond MCADD, elevated levels of this compound may also be indicative of other conditions affecting mitochondrial fatty acid oxidation. Further research is needed to explore its potential as a biomarker in a broader range of metabolic disorders. The glycine conjugation pathway, in which this compound is a key metabolite, is also an area of active investigation for its role in detoxification and overall metabolic homeostasis.[8] Understanding the regulation of this pathway could open new avenues for therapeutic interventions in metabolic diseases.

Conclusion

This compound has transitioned from a relatively obscure metabolite to a vital diagnostic marker for MCADD. Its discovery and characterization have been driven by advancements in analytical chemistry and a deeper understanding of inborn errors of metabolism. This technical guide has provided a detailed overview of the current knowledge surrounding this compound, from its metabolic origins to its clinical application. Continued research into this compound and the glycine conjugation pathway holds promise for improving the diagnosis and management of a range of metabolic disorders.

References

- 1. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]

- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. researchgate.net [researchgate.net]

- 12. Detection of urinary this compound in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diagnosis and Discussion -- Case 1076 [path.upmc.edu]

Hexanoylglycine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An Endogenous Metabolite and Key Biomarker

Hexanoylglycine is an N-acylglycine that serves as a crucial endogenous metabolite in human biochemistry. While typically present at low levels, its accumulation is a hallmark of specific inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origins, analytical quantification, and clinical significance for researchers, scientists, and professionals in drug development.

Quantitative Analysis of this compound

The concentration of this compound in biological fluids is a critical diagnostic marker. The following tables summarize the quantitative data available for this compound in human urine and plasma.

Table 1: Urinary this compound Concentrations

| Population | Condition | Concentration Range (µg/mg creatinine) | Concentration Range (mmol/mol creatinine) | Reference(s) |

| Healthy Individuals | Normal | 1-2 | < 2 | [1] |

| MCAD Deficient Patients | Asymptomatic | 3-170 | 5-15 | [1] |

| MCAD Deficient Patients | Acute Illness | 20-600 | Not specified | [2] |

Table 2: Plasma this compound and Related Acylcarnitine Concentrations

| Analyte | Population | Condition | Concentration Range (µmol/L) | Reference(s) |

| This compound | Healthy Individuals | Normal | Expected but not quantified | [3] |

| Hexanoylcarnitine | MCAD Deficient Patients | Symptomatic | 0.53 - 1.28 | [4] |

Metabolic Pathway of this compound

This compound is synthesized in the mitochondria from hexanoyl-CoA, an intermediate of fatty acid β-oxidation, and the amino acid glycine. This conjugation reaction is catalyzed by the enzyme glycine N-acyltransferase.[3][5][6] In individuals with MCAD deficiency, the impaired oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is then shunted towards the formation of this compound, resulting in its elevated excretion.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is typically achieved through mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires a derivatization step to increase its volatility. A common approach involves the formation of a pentafluorobenzyl (PFB) ester.

Sample Preparation and Derivatization (Urine):

-

Sample Collection: A random urine specimen is collected.

-

Internal Standard Addition: A stable isotope-labeled internal standard, such as [¹³C₂]this compound, is added to a defined volume of urine.

-

Extraction: The sample is acidified, and organic acids are extracted using an organic solvent like ethyl acetate.

-

Derivatization: The extracted sample is dried, and a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a suitable solvent is added. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specified time (e.g., 45 minutes).[7]

-

Reconstitution: After derivatization, the sample is dried again and reconstituted in a solvent suitable for GC-MS injection.

GC-MS Analysis:

-

Column: A non-polar capillary column is typically used for separation.

-

Ionization: Electron Capture Negative Ionization (ECNI) is often employed for high sensitivity with PFB derivatives.[7]

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound-PFB and its internal standard is used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound, often without the need for derivatization.

Sample Preparation (Plasma/Urine):

-

Sample Collection: Plasma or urine is collected.

-

Internal Standard Addition: An appropriate stable isotope-labeled internal standard is added.

-

Protein Precipitation (for plasma): A solvent such as acetonitrile is added to precipitate proteins. The sample is then centrifuged, and the supernatant is collected.

-

Dilution: The sample may be diluted with a suitable buffer before injection.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is commonly used for separation.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation.[8]

Clinical and Research Significance

Biomarker for MCAD Deficiency

The primary clinical utility of this compound is as a highly specific and sensitive biomarker for the diagnosis of MCAD deficiency.[9] Its presence in elevated concentrations in urine is a key indicator of this metabolic disorder.

Potential Role in Obesity and Weight Gain

Recent research has suggested a potential link between urinary this compound levels and a predisposition to high-fat diet-induced weight gain.[9] In animal models, an increase in urinary this compound was observed over time in mice fed a high-fat diet.[9] The proposed mechanism involves the activation of mitochondrial oxidative pathways as a protective response to fatty acid overload. However, it is important to note that this compound is considered a biomarker in this context and not a direct signaling molecule that causes weight gain. Further research is needed to elucidate the precise mechanisms and its applicability to human obesity.

Conclusion

This compound is a pivotal endogenous metabolite whose quantification provides invaluable diagnostic information for MCAD deficiency. The analytical methods for its detection are well-established, with mass spectrometry-based techniques offering the requisite sensitivity and specificity. While its role as a biomarker for metabolic disorders is clear, emerging research into its association with diet-induced weight gain opens new avenues for investigation. This technical guide serves as a foundational resource for scientists and clinicians working to understand and leverage the biochemical significance of this compound.

References

- 1. High-Fat Diet-Induced Weight Gain, Behavioral Deficits, and Dopamine Changes in Young C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diagnostic and therapeutic implications of medium-chain acylcarnitines in the medium-chain acyl-coA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000701) [hmdb.ca]

- 4. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. This compound | C8H15NO3 | CID 99463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. forensicrti.org [forensicrti.org]

- 9. US9410963B2 - this compound as biomarker for the predisposition for weight gain and obesity - Google Patents [patents.google.com]

Chemical structure and properties of N-Hexanoylglycine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoylglycine is an N-acylglycine that has garnered significant attention as a key biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N-Hexanoylglycine. Detailed experimental protocols for its synthesis and analysis, along with a discussion of its role in metabolic pathways, are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

N-Hexanoylglycine, also known as N-caproylglycine, is a derivative of the amino acid glycine. The molecule consists of a hexanoyl group (a six-carbon acyl chain) attached to the nitrogen atom of glycine.

Chemical Structure:

Table 1: Chemical Identifiers of N-Hexanoylglycine

| Identifier | Value |

| IUPAC Name | 2-(hexanoylamino)acetic acid[1] |

| Synonyms | N-Caproylglycine, Hexanoylglycine, 2-hexanamidoacetic acid, Caproylglycine[1] |

| CAS Number | 24003-67-6[1] |

| Molecular Formula | C8H15NO3[1] |

| Molecular Weight | 173.21 g/mol [1] |

| InChI Key | UPCKIPHSXMXJOX-UHFFFAOYSA-N[1] |

| SMILES | CCCCCC(=O)NCC(=O)O[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of N-Hexanoylglycine

| Property | Value | Source |

| Physical State | Solid[1] / Crystalline Solid | PubChem, Cayman Chemical |

| Water Solubility | 3.61 g/L (Predicted) | FooDB |

| logP | 0.9 (Predicted) | FooDB |

| pKa (Strongest Acidic) | 4.25 (Predicted) | FooDB |

| Hydrogen Bond Donor Count | 2 | FooDB |

| Hydrogen Bond Acceptor Count | 3 | FooDB |

| Rotatable Bond Count | 6 | FooDB |

| Polar Surface Area | 66.4 Ų | FooDB |

| Solubility in Organic Solvents | DMF: ~50 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~50 mg/mL | Cayman Chemical |

| Solubility in Aqueous Buffer | PBS (pH 7.2): ~5 mg/mL | Cayman Chemical |

Biological Significance and Signaling Pathways

N-Hexanoylglycine is primarily recognized as a metabolite that accumulates in individuals with certain inborn errors of metabolism, particularly MCAD deficiency.[2] This genetic disorder impairs the mitochondrial beta-oxidation of medium-chain fatty acids.

In a healthy individual, fatty acids are broken down through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. When the MCAD enzyme is deficient, the beta-oxidation of medium-chain fatty acids is blocked. This leads to an accumulation of medium-chain acyl-CoA esters, such as hexanoyl-CoA, within the mitochondria.

To detoxify the cell from these accumulating acyl-CoA species, the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl group from acyl-CoA to glycine.[2] This reaction produces the corresponding N-acylglycine, in this case, N-Hexanoylglycine, which is then excreted in the urine.[2] The elevated levels of N-Hexanoylglycine in urine are therefore a key diagnostic marker for MCAD deficiency.

Below is a diagram illustrating the metabolic pathway leading to the formation of N-Hexanoylglycine in MCAD deficiency.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-Hexanoylglycine.

Synthesis of N-Hexanoylglycine

The synthesis of N-Hexanoylglycine can be achieved through the N-acylation of glycine. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.

Materials:

-

Glycine

-

Hexanoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a round-bottom flask. Cool the flask in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Slowly add hexanoyl chloride (1.1 equivalents) dropwise to the cold glycine solution while vigorously stirring. The hexanoyl chloride can be dissolved in an organic solvent like dichloromethane to facilitate addition. Maintain the temperature below 5°C during the addition to minimize hydrolysis of the acyl chloride.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The reaction can then be allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the aqueous layer. Wash the aqueous layer with dichloromethane to remove any unreacted hexanoyl chloride and other organic impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Hexanoylglycine should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Drying: Dry the purified N-Hexanoylglycine under vacuum to obtain the final product.

The following diagram outlines the general workflow for the synthesis of N-Hexanoylglycine.

Analysis of N-Hexanoylglycine

The quantitative analysis of N-Hexanoylglycine in biological samples, particularly urine, is crucial for the diagnosis of MCAD deficiency. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation:

-

Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add an internal standard, such as a stable isotope-labeled N-Hexanoylglycine (e.g., N-Hexanoylglycine-d2), to allow for accurate quantification.

-

Extraction: Acidify the urine sample with HCl. Extract the acylglycines using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Derivatization: The extracted acylglycines are non-volatile and require derivatization prior to GC-MS analysis. A common method is esterification to form more volatile derivatives. This can be achieved by reacting the extract with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by preparing pentafluorobenzyl (PFB) esters.

-

Solvent Evaporation and Reconstitution: After derivatization, the solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS.

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis, monitoring characteristic ions of the N-Hexanoylglycine derivative and its internal standard.

UPLC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

Sample Preparation:

-

Internal Standard Addition: Add a stable isotope-labeled internal standard to a urine sample.

-

Dilution: Dilute the urine sample with a suitable buffer or mobile phase.

-

Filtration/Centrifugation: Remove any particulate matter by filtration or centrifugation before injection. In many cases, derivatization is not required for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions (Typical):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Appropriate for the UPLC column dimensions.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-Hexanoylglycine and its internal standard are monitored for high selectivity and sensitivity.

The following diagram illustrates a general workflow for the analysis of N-Hexanoylglycine in a urine sample.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-Hexanoylglycine.

Table 3: 1H NMR Spectral Data of N-Hexanoylglycine (500 MHz, CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.88 - 0.91 | t | 3H | -CH3 |

| 1.29 - 1.37 | m | 4H | -CH2-CH2-CH3 |

| 1.63 - 1.69 | p | 2H | -CH2-CH2-C=O |

| 2.25 - 2.28 | t | 2H | -CH2-C=O |

| 4.09 - 4.10 | d | 2H | -NH-CH2-COOH |

| ~6.0 (broad) | s | 1H | -NH- |

| ~10.0 (broad) | s | 1H | -COOH |

Note: The chemical shifts for the NH and COOH protons are broad and their positions can vary depending on the concentration and purity of the sample.

Table 4: 13C NMR Spectral Data of N-Hexanoylglycine (Frequency not specified, CDCl3)

| Chemical Shift (ppm) | Assignment |

| 13.87 | -CH3 |

| 22.31 | -CH2-CH3 |

| 25.16 | -CH2-CH2-C=O |

| 31.37 | -CH2-CH2-CH3 |

| 36.27 | -CH2-C=O |

| 41.57 | -NH-CH2-COOH |

| ~174 | -C=O (amide) |

| ~175 | -COOH (acid) |

Note: The exact chemical shifts for the carbonyl carbons can vary.

Conclusion

N-Hexanoylglycine is a molecule of significant clinical importance, serving as a crucial biomarker for the diagnosis of MCAD deficiency and other related metabolic disorders. This technical guide has provided a detailed overview of its chemical structure, properties, and biological role. The experimental protocols for its synthesis and analysis are intended to provide a solid foundation for researchers and scientists working with this compound. Further research into the broader biological activities of N-Hexanoylglycine and other N-acylglycines may reveal novel therapeutic opportunities.

References

Biosynthesis of Hexanoylglycine from Hexanoyl-CoA and Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of hexanoylglycine, a key metabolic intermediate formed from the conjugation of hexanoyl-CoA and glycine. This reaction is primarily catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The formation of this compound is of significant interest in the study of inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where it serves as a critical diagnostic biomarker. This document details the enzymatic processes, kinetic parameters, and relevant metabolic pathways. Furthermore, it provides in-depth experimental protocols for the expression and purification of recombinant GLYAT, enzymatic activity assays, and the quantification of this compound, aiming to equip researchers with the necessary information to investigate this important biochemical pathway.

Introduction

This compound is an acylated amino acid that is typically present at low levels in healthy individuals. Its biosynthesis is a crucial step in the metabolism of medium-chain fatty acids. The primary pathway for its formation involves the enzymatic conjugation of hexanoyl-CoA with the amino acid glycine[1][2]. This reaction is catalyzed by glycine N-acyltransferase (GLYAT, EC 2.3.1.13), a mitochondrial enzyme predominantly found in the liver and kidneys[3][4].

The clinical significance of this compound lies in its role as a biomarker for MCAD deficiency, an autosomal recessive genetic disorder of fatty acid oxidation. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is subsequently shunted towards the glycine conjugation pathway, resulting in elevated levels of this compound in urine.

This guide will explore the core aspects of this compound biosynthesis, providing quantitative data, detailed experimental procedures, and visual representations of the involved pathways to facilitate further research and development in this area.

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a two-step process involving the activation of hexanoic acid to hexanoyl-CoA and its subsequent conjugation with glycine.

Formation of Hexanoyl-CoA

Hexanoic acid is first activated to its CoA thioester, hexanoyl-CoA, by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases. Specifically, medium-chain acyl-CoA synthetases, such as ACSM2A, catalyze this ATP-dependent reaction[5].

Reaction: Hexanoate + ATP + CoA ⇌ Hexanoyl-CoA + AMP + Diphosphate

Glycine N-Acyltransferase (GLYAT)

The final step in this compound synthesis is the transfer of the hexanoyl group from hexanoyl-CoA to glycine, a reaction catalyzed by GLYAT[1]. This enzyme belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily[6].

Reaction: Hexanoyl-CoA + Glycine ⇌ this compound + CoA-SH

GLYAT is a mitochondrial enzyme, and its localization is crucial for the detoxification of acyl-CoAs that may accumulate within the mitochondria due to metabolic dysfunctions[3].

Quantitative Data

The following tables summarize the kinetic parameters of the key enzymes involved in this compound biosynthesis.

Table 1: Kinetic Parameters of Human Liver Acyl-CoA:Glycine N-Acyltransferase (GLYAT) for Various Acyl-CoA Esters

| Acyl-CoA Substrate | Km (mmole/liter) | Vmax (nmole/min/mg protein) |

| Butyryl-CoA | 0.8 | 1.8 |

| Hexanoyl-CoA | 0.5 | 1.5 |

| Octanoyl-CoA | 0.4 | 1.2 |

| Decanoyl-CoA | 0.3 | 0.9 |

Data obtained from in vitro studies on human liver homogenates.

Table 2: Apparent Kinetic Constants of Human Liver GLYAT with Glycine as the Variable Substrate

| Fixed Acyl-CoA Substrate | Km for Glycine (mmole/liter) |

| Butyryl-CoA | 2.9 |

| Hexanoyl-CoA | 2.5 |

| Octanoyl-CoA | 1.8 |

| Decanoyl-CoA | 1.2 |

Data obtained from in vitro studies on human liver homogenates.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Expression and Purification of Recombinant Human GLYAT in E. coli

This protocol describes the expression of His-tagged human GLYAT in a bacterial system and its subsequent purification using affinity chromatography.

Materials:

-

pET expression vector containing the human GLYAT gene with an N-terminal His6-tag

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar

-

Ampicillin (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

-

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA Agarose resin

-

Bradford Assay Reagent

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the pET-GLYAT plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture for 4-6 hours at 30°C with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Purification:

-

Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin.

-

Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.

-

Wash the resin with 10 column volumes of Wash Buffer.

-

Elute the protein with 5 column volumes of Elution Buffer.

-

-

Analysis: Analyze the purified protein fractions by SDS-PAGE and determine the protein concentration using the Bradford assay.

Spectrophotometric Assay of GLYAT Activity

This assay measures the activity of GLYAT by detecting the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.

Materials:

-

Purified recombinant GLYAT or mitochondrial extract

-

Assay Buffer (100 mM Tris-HCl, pH 8.0)

-

Hexanoyl-CoA (10 mM stock solution)

-

Glycine (1 M stock solution)

-

DTNB (10 mM stock solution in Assay Buffer)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:

-

Assay Buffer

-

Glycine (final concentration 10-100 mM)

-

DTNB (final concentration 0.2 mM)

-

Purified enzyme (5-10 µg) or mitochondrial extract

-

-

Initiation of Reaction: Initiate the reaction by adding hexanoyl-CoA (final concentration 0.1-1 mM).

-

Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes at 37°C.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the TNB2- anion (14,150 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Urine sample

-

Internal Standard (e.g., [¹³C₂]glycine labeled this compound)

-

Methanol

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulates.

-

To 100 µL of supernatant, add the internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

LC Conditions: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

-

-

Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound from hexanoate.

Caption: Workflow for this compound quantification in urine.

Conclusion

The biosynthesis of this compound is a fundamental metabolic process with significant clinical relevance, particularly in the diagnosis of MCAD deficiency. This technical guide has provided a detailed overview of the enzymatic reactions, quantitative data, and experimental protocols necessary for the investigation of this pathway. The provided methodologies for enzyme expression, activity assays, and metabolite quantification offer a solid foundation for researchers in the fields of biochemistry, clinical diagnostics, and drug development. The visual representations of the biosynthetic and experimental workflows aim to further clarify these complex processes. A thorough understanding of this compound metabolism is essential for the development of improved diagnostic tools and potential therapeutic strategies for related metabolic disorders.

References

- 1. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 2. stackoverflow.com [stackoverflow.com]

- 3. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physiological Concentration of Hexanoylglycine in Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of hexanoylglycine in human urine. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document details quantitative data, experimental protocols for measurement, and the metabolic context of this important biomarker.

Introduction to this compound

This compound is an acylglycine, a conjugate of hexanoic acid and glycine. Under normal physiological conditions, it is a minor metabolite of fatty acid oxidation. However, its concentration in urine can be significantly elevated in certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). In MCADD, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is then conjugated with glycine as a detoxification mechanism. Therefore, the accurate quantification of urinary this compound is a critical tool in the diagnosis and monitoring of MCADD and other related metabolic disorders.

Physiological Concentration of this compound in Urine

The concentration of this compound in the urine of healthy individuals is typically low. However, values can vary based on age and analytical methodology. The following table summarizes the reported physiological concentrations of this compound in urine from various studies. For comparative purposes, all values have been standardized to µmol/mmol of creatinine.

Table 1: Physiological Concentration of this compound in Urine

| Population | Concentration (µmol/mmol creatinine) | Notes | Reference(s) |

| General Healthy Population | 0.08 - 1.09 | Converted from an optimal range of 0.7 - 9.6 nmol/mg creatinine. This range is provided as a general guideline for a healthy status. | [1] |

| Healthy Controls (Children, n=19) | < 2 | This study on urinary acylglycines in patients with beta-oxidation defects reported this upper limit for their control group. | [2] |

| Healthy Pediatric Population | Not typically detected or at trace levels | Studies on urinary organic acids in healthy children often do not report a quantifiable reference range for this compound due to its very low concentration. | [3][4][5] |

| Healthy Neonates | Not typically detected or at trace levels | Similar to children, healthy newborns are expected to have very low to undetectable levels of urinary this compound. | [6][7] |

| Healthy Adults | Not typically detected or at trace levels | In the absence of metabolic disorders, urinary this compound concentrations in adults are generally below the limit of detection of many routine organic acid analyses. | [8] |

Note: The conversion from nmol/mg creatinine to µmol/mmol creatinine was performed using an approximate average molar mass of creatinine of 113.12 g/mol .

Metabolic Pathway of this compound Formation

This compound is formed in the mitochondria from hexanoyl-CoA and glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase. The primary driver for the formation of this compound is the accumulation of its precursor, hexanoyl-CoA. In a healthy state, the concentration of hexanoyl-CoA is kept low by its efficient metabolism through the fatty acid beta-oxidation spiral. However, in conditions like MCADD, a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme leads to a bottleneck in this pathway, causing hexanoyl-CoA to accumulate. The conjugation of this excess hexanoyl-CoA with glycine serves as a detoxification and elimination pathway.

Experimental Protocols for Quantification

The quantification of this compound in urine is typically performed using mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, which are crucial for measuring the low physiological concentrations of this analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of urinary organic acids, including acylglycines. The protocol generally involves sample preparation followed by instrumental analysis.

Sample Preparation:

-

Urine Collection: A random urine sample is collected in a clean container. For quantitative analysis, it is recommended to also measure the creatinine concentration in the same sample to normalize the results.

-

Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-hexanoylglycine) is added to a specific volume of urine. This is crucial for accurate quantification by correcting for analyte loss during sample preparation and for matrix effects during analysis.

-

Extraction: The organic acids, including this compound, are extracted from the urine matrix. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate after acidification of the urine sample (e.g., with HCl).

-

Derivatization: Acylglycines are not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid and amide groups into their trimethylsilyl (TMS) derivatives.

-

Reconstitution: After derivatization, the sample is dried down and reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS system.

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

-

Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and specificity. Specific ions for the TMS derivative of this compound and its internal standard are monitored.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

UPLC-MS/MS offers higher throughput and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.

Sample Preparation:

-

Urine Collection: A random urine sample is collected. Creatinine measurement for normalization is also recommended.

-

Internal Standard Addition: A stable isotope-labeled internal standard is added to the urine sample.

-

Dilution: The urine sample is typically diluted with a suitable buffer or mobile phase (e.g., 1:10 with water or the initial mobile phase).

-

Filtration/Centrifugation: The diluted sample is filtered (e.g., through a 0.22 µm filter) or centrifuged to remove particulates before injection.

UPLC-MS/MS Analysis:

-

Ultra-Performance Liquid Chromatograph (UPLC):

-

Column: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is commonly used for efficient separation (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm).

-

Mobile Phase: A gradient elution with two solvents is employed. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid. The gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes.

-

Flow Rate: A typical flow rate for a 2.1 mm i.d. column is 0.3-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 2-5 µL) is injected.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization: Electrospray Ionization (ESI), usually in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The specific precursor-to-product ion transition provides high selectivity.

-

Conclusion

The quantification of urinary this compound is a valuable tool in the field of metabolic research and clinical diagnostics. While its physiological concentration in healthy individuals is very low, its significant elevation in certain metabolic disorders, such as MCADD, makes it a crucial biomarker. The use of sensitive and specific analytical techniques like GC-MS and UPLC-MS/MS is essential for accurate measurement. This guide provides a foundational understanding of the physiological levels of this compound, its metabolic origin, and the methodologies for its quantification, which will be beneficial for researchers and professionals in the field. Further studies to establish more detailed age- and population-specific reference ranges will continue to enhance the clinical utility of this important metabolite.

References

- 1. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 4. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Normal laboratory values for neonates | Safer Care Victoria [safercare.vic.gov.au]

- 8. biorxiv.org [biorxiv.org]

The Role of Glycine N-Acyltransferase in Hexanoylglycine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Glycine N-Acyltransferase (GLYAT) in the biosynthesis of hexanoylglycine. This compound, an N-acylglycine, is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism. Understanding the enzymatic process of its formation is crucial for the development of novel diagnostic and therapeutic strategies. This document details the biochemical pathways, kinetic properties of GLYAT, and comprehensive experimental protocols for its study.

Introduction to Glycine N-Acyltransferase (GLYAT)

Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase, is a mitochondrial enzyme that plays a crucial role in the detoxification of a variety of xenobiotic and endogenous acyl-CoA molecules.[1] By catalyzing the conjugation of these acyl-CoAs with the amino acid glycine, GLYAT facilitates their conversion into more water-soluble N-acylglycines, which can be readily excreted in the urine.[2] This process is vital for maintaining mitochondrial homeostasis by regenerating free coenzyme A (CoA), which is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid β-oxidation.[3]

The general reaction catalyzed by GLYAT is as follows:

Acyl-CoA + Glycine ⇌ N-Acylglycine + CoA [1]

GLYAT exhibits substrate promiscuity, acting on a range of short- and medium-chain acyl-CoAs. This includes hexanoyl-CoA, the activated form of hexanoic acid. The formation of this compound is of particular clinical significance as its accumulation in urine is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.

The Metabolic Pathway of this compound Formation

The formation of this compound is a two-step process that primarily occurs in the mitochondria of liver and kidney cells. The pathway involves the activation of hexanoic acid to its CoA thioester, followed by the GLYAT-catalyzed conjugation with glycine.

Quantitative Data: GLYAT Enzyme Kinetics

The catalytic efficiency of GLYAT with various acyl-CoA substrates is critical for understanding its physiological role. The following tables summarize the apparent kinetic constants for human and mouse GLYAT with hexanoyl-CoA and other relevant short-chain acyl-CoAs.

Table 1: Apparent Kinetic Constants of Human Liver GLYAT for Various Acyl-CoA Substrates

| Acyl-CoA Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) |

| Butyryl-CoA | 0.4 | 1.8 |

| Hexanoyl-CoA | 0.3 | 2.5 |

| Octanoyl-CoA | 0.3 | 2.1 |

| Decanoyl-CoA | 5.6 | 1.9 |

| Isobutyryl-CoA | 0.4 | 1.2 |

| Isovaleryl-CoA | 0.4 | 1.7 |

Data adapted from in vitro studies on human liver acyl-CoA: glycine acyltransferase.[4]

Table 2: Steady-State Kinetic Constants of Recombinant Mouse GLYAT

| Amino Acceptor Substrate (at 100 mM Glycine) | (kcat/Km)app (M-1s-1) |

| Acetyl-CoA | (1.1 ± 0.08) x 103 |

| Butyryl-CoA | (2.2 ± 0.13) x 105 |

| Hexanoyl-CoA | (1.3 ± 0.09) x 105 |

| Benzoyl-CoA | (4.5 ± 0.27) x 105 |

Data from the characterization of recombinant mouse GLYAT expressed in E. coli.[5]

Experimental Protocols

Recombinant Expression and Purification of Human GLYAT

This protocol describes a general workflow for the expression and purification of His-tagged human GLYAT in E. coli.

Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the human GLYAT coding sequence fused to an N-terminal or C-terminal polyhistidine tag (e.g., pET vector).[6][7]

-

Culture and Induction: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[8]

-

Expression: Reduce the incubation temperature to 18-25°C and continue shaking overnight to enhance the yield of soluble protein.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors) and lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged GLYAT with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[5]

-

Buffer Exchange and Storage: Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term stability. Store the purified enzyme at -80°C.[8]

-

Quality Control: Assess the purity of the recombinant GLYAT by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.

GLYAT Enzyme Activity Assay (DTNB-based)

This colorimetric assay measures the rate of Coenzyme A (CoA) release during the glycine conjugation reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8][9][10]

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 25 mM Tris-acetate or Tris-HCl, pH 8.0.

-

DTNB Solution: Prepare a stock solution of DTNB in the reaction buffer.

-

Substrate Solutions: Prepare stock solutions of glycine and hexanoyl-CoA in the reaction buffer or water.

-

-

Assay Procedure:

-

In a 96-well microplate or a cuvette, prepare a reaction mixture containing:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding hexanoyl-CoA to a final concentration (e.g., 80 µM for routine assays, or varied for kinetic studies).[11]

-

Immediately monitor the increase in absorbance at 412 nm in a spectrophotometer capable of kinetic measurements. Record readings every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time and determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M-1cm-1 at 412 nm.[10]

-

Quantification of this compound in Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices like urine.[12][13]

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

To a specific volume of urine (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled this compound) to correct for matrix effects and variations in sample processing.[14]

-

Perform protein precipitation by adding a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.[15]

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a reverse-phase column (e.g., C18) for chromatographic separation. The mobile phases typically consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient elution is used to separate this compound from other urine components.

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring for a specific product ion generated by collision-induced dissociation.

-

Example MRM transition: The specific m/z values for the precursor and product ions of this compound and its internal standard would need to be optimized on the specific instrument used.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards with known concentrations of this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of this compound in the urine samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

Glycine N-acyltransferase is a key enzyme in the metabolic pathway leading to the formation of this compound. Its role extends beyond simple detoxification, as it is integral to maintaining mitochondrial function and its activity directly impacts the levels of diagnostic biomarkers for significant metabolic disorders. The kinetic data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the function of GLYAT and its implications in human health and disease. Continued research into the substrate specificity and regulation of GLYAT will be invaluable for the development of targeted therapies for metabolic diseases.

References

- 1. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 2. Molecular Cloning and Characterization of a Novel Human Glycine-N-acyltransferase Gene GLYATL1, Which Activates Transcriptional Activity of HSE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLYAT Human|Glycine-N-Acyltransferase Human Recombinant [novateinbio.com]

- 7. protocols.io [protocols.io]

- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]